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Spiro[4.6]undec-3-en-2-one

Cat. No.: B2936640
CAS No.: 402858-09-7
M. Wt: 164.248
InChI Key: VNDLCYGXBUCRHN-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Spirocyclic Chemistry

Spiro[4.6]undec-3-en-2-one is classified as a carbocyclic spiro compound, meaning both rings are composed entirely of carbon atoms. The nomenclature of spiro compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The name "this compound" can be deconstructed as follows:

Spiro: This prefix indicates the presence of a spiro junction, where two rings share one common carbon atom.

[4.6]: The numbers within the square brackets denote the number of carbon atoms in each ring, excluding the spiro atom itself. The numbers are listed in ascending order and separated by a period. In this case, one ring has four carbon atoms (a cyclopentene (B43876) ring), and the other has six (a cycloheptane (B1346806) ring).

undec: This root name indicates the total number of carbon atoms in both rings, including the spiro atom (4 + 6 + 1 = 11 carbons).

-3-en: This suffix signifies the presence of a double bond (alkene) at the third carbon position of the cyclic system. According to IUPAC rules, numbering starts in the smaller ring, adjacent to the spiro atom, and proceeds around the small ring, through the spiro atom, and then around the larger ring.

-2-one: This indicates a ketone functional group (a carbon-oxygen double bond) is located at the second carbon position.

This systematic naming precisely describes the molecule's intricate structure, which features a five-membered ring fused to a seven-membered ring through a shared quaternary carbon.

Significance of Spirocyclic Systems in Organic Chemistry and Materials Science

Spirocyclic systems are not merely a structural curiosity; they are of significant interest in organic chemistry and materials science due to their inherent three-dimensionality and conformational rigidity. nih.gov

In Organic and Medicinal Chemistry:

Three-Dimensional Scaffolds: The spiro junction forces the two rings into perpendicular planes, creating a rigid, three-dimensional structure. This is highly advantageous in drug discovery, as it allows for the precise spatial arrangement of functional groups to interact with complex biological targets like protein binding sites. nih.govebi.ac.uk

Novel Chemical Space: The unique architecture of spirocycles allows chemists to explore novel chemical structures that are distinct from more common flat, aromatic systems. rsc.org This exploration can lead to the discovery of compounds with new biological activities.

Influence on Properties: Incorporating a spirocyclic scaffold can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters for developing effective drug candidates. shachemlin.com Many natural products and approved drugs, such as the diuretic spironolactone, feature a spirocyclic core, highlighting their biological relevance. rsc.orgresearchgate.net

In Materials Science:

Molecular Design: The rigid framework of spiro compounds makes them valuable building blocks for designing materials with specific optical or electronic properties. acs.org

Organic Electronics: Spiroheterocycles, a related class where one or more non-carbon atoms are present, are used in designing materials for applications in organic electronics, sensors, and nanotechnology. acs.org

Scope and Objectives of Academic Research on this compound

Direct academic research focused exclusively on this compound is limited. However, extensive research exists on its structural framework and closely related derivatives, indicating its role as a valuable scaffold in synthetic chemistry.

The primary objectives of academic research involving the spiro[4.6]undecane skeleton include:

Development of Synthetic Methodologies: A significant focus is on creating efficient and novel methods for constructing these complex spirocyclic systems. For instance, the synthesis of a related compound, 4-benzyloxy-1-oxathis compound, has been achieved through a sophisticated domino reaction involving an addition and an intramolecular Wittig olefination. cambridge.orgiucr.org Such research expands the toolbox of synthetic organic chemists, enabling access to previously hard-to-make molecules.

Exploration of Biological Activity: The spiro[4.6]undecane framework is used as a core structure to synthesize libraries of new compounds for biological screening. ontosight.ai Research on derivatives has shown potential antimicrobial, anti-inflammatory, and anticancer activities. nih.gov The goal is to understand how the spirocyclic structure contributes to biological function and to identify new lead compounds for drug development.

Structural and Spectroscopic Analysis: Detailed characterization of new spiro compounds is crucial. This involves techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure, stereochemistry, and conformation of these three-dimensional molecules. acs.orgcambridge.org

While this compound itself may serve more as a foundational building block or a target for novel synthesis, the research on its analogs underscores the scientific pursuit of new molecular architectures with potentially valuable properties.

Compound Data

The following tables provide key data for this compound and a closely related, well-studied derivative.

Table 1: Properties of this compound Note: Data in this table is predicted from computational models.

PropertyValueSource
Molecular Formula C₁₁H₁₆O uni.lu
Molecular Weight 164.24 g/mol ebi.ac.uk
SMILES C1CCCC2(CC1)CC(=O)C=C2 uni.lu
InChI InChI=1S/C11H16O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h5,8H,1-4,6-7,9H2 uni.lu
InChIKey VNDLCYGXBUCRHN-UHFFFAOYSA-N uni.lu
XlogP 3.4 uni.lu

Table 2: Experimental Data for a Related Derivative: 4-Benzyloxy-1-oxathis compound Note: This data is for a derivative and illustrates the type of characterization performed on this class of compounds.

Property / SpectrumDataSource
Molecular Formula C₁₇H₂₀O₃ cambridge.org
Appearance White solid cambridge.org
Melting Point 95 °C (368 K) cambridge.orgiucr.org
IR (KBr, ν, cm⁻¹) 1747 (C=O), 1624 (C=C) cambridge.org
¹H NMR (400 MHz, CDCl₃), δ (ppm) 7.42-7.36 (5H, m, Phenyl), 5.05 (2H, s, -CH₂-), 4.95 (1H, s, H-C=), 2.03-1.50 (12H, m, cycloheptane) cambridge.org
¹³C NMR (100 Hz, CDCl₃), δ (ppm) 185.99 (C=O), 172.27, 134.34, 128.96, 128.89, 127.60, 87.39 (spiro C), 87.22, 74.18, 36.94, 29.24, 22.67 cambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B2936640 Spiro[4.6]undec-3-en-2-one CAS No. 402858-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.6]undec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h5,8H,1-4,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDLCYGXBUCRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

General Principles of Spiro[4.6]undec-3-en-2-one Synthesis

The creation of the this compound scaffold is centered on key chemical transformations that enable the formation of its distinct bicyclic structure.

Cyclization Reactions for this compound Scaffold Construction

Cyclization reactions are fundamental to forming the this compound core. These reactions involve the intramolecular or intermolecular joining of molecular ends to form the ring structures. A common strategy involves the reaction of a suitable ketone with a diene, which facilitates the formation of the spirocyclic system. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct the six-membered ring portion of a related spiro[5.5]undecane framework, which can be a precursor to the undecane (B72203) system. nih.govresearchgate.net The choice of starting materials and reaction conditions is critical to guide the cyclization towards the desired spiro[4.6] architecture.

Catalytic Approaches in this compound Formation

Catalysis plays a pivotal role in modern organic synthesis, and the formation of this compound is no exception. Catalysts are used to enhance reaction rates, improve yields, and control stereoselectivity.

Lewis acid catalysts are frequently used to promote cyclization reactions in the synthesis of spiro compounds. For the synthesis of related 2-azaspiro[4.6]undec-7-ene rings, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst. researchgate.net This reaction proceeds through a ring expansion and cyclization cascade. researchgate.net Gold(I) catalysts have also been employed in the synthesis of spirocyclic ketones through a Claisen-type rearrangement of cyclic enynols. acs.org This method involves the attack of a hydroxyl group onto a gold-activated alkyne, followed by a cambridge.orgcambridge.org-sigmatropic rearrangement to generate the spirocyclic ketone. acs.org

Specific Synthetic Routes to this compound and its Derivatives

Several specific and often elegant synthetic routes have been developed to access the this compound framework and its derivatives, showcasing the ingenuity of synthetic organic chemistry.

Domino Reactions in the Preparation of this compound Frameworks

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This strategy has been successfully applied to the synthesis of spiro[4.6]undecane systems.

For example, a domino reaction involving benzyl (B1604629) α-hydroxycycloheptanecarboxylate and keteneylidenetriphenylphosphorane (Ph₃P=C=C=O) has been used to produce a functionalized spiro[4.6]undecane framework. cambridge.org This process combines an initial addition reaction with an intramolecular Wittig olefination. cambridge.org Another example is a domino Heck reaction-allylic substitution pathway that has been developed to create spiro structures. uni-tuebingen.de

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and has been incorporated into strategies for synthesizing this compound and its analogs. Specifically, an intramolecular Wittig olefination is a key step in a domino sequence for preparing 4-benzyloxy-1-oxathis compound. cambridge.orgiucr.org This reaction involves the use of the cumulated ylide Ph₃P=C=C=O with an α-hydroxyester to construct the butenolide ring system present in the target molecule. cambridge.orgiucr.org The reaction between benzyl 1-hydroxycycloheptanecarboxylate and keteneylidenetriphenylphosphorane in refluxing anhydrous toluene (B28343) for 72 hours affords the desired spiro compound in a 70% yield after purification. cambridge.orgiucr.org

Table 1: Wittig Olefination for this compound Derivative

Reactant 1Reactant 2ProductSolventReaction TimeYieldReference
Benzyl 1-hydroxycycloheptanecarboxylateKeteneylidenetriphenylphosphorane4-Benzyloxy-1-oxathis compoundAnhydrous Toluene72 hours70% cambridge.org, iucr.org

Acid-Catalyzed Rearrangements Leading to this compound Analogues

Organocatalytic Methods for Spiro[4.6]undecane Systems

Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, including spiro[4.6]undecane systems. These methods offer a valuable alternative to traditional metal-based catalysis, often providing milder reaction conditions and unique selectivity.

A notable organocatalytic approach involves the Mannich coupling of cyclic carboxaldehydes to prepare spirocyclic aminolactones, which serve as precursors to spiro[4.6]undecanes. thieme-connect.comresearchgate.net For instance, the reaction of cycloheptanecarboxaldehyde with an imine derived from ethyl glyoxalate, catalyzed by a chiral aminocatalyst, furnishes adducts that can be transformed into spiro[4.6]undecane-containing aminolactones. thieme-connect.com This method's simplicity and ability to generate molecular complexity make it a significant strategy. thieme-connect.com The development of organocatalytic strategies has greatly enriched the synthetic chemistry of chiral pyrrolidines, which can be integral parts of spirocyclic systems. researchgate.net

Furthermore, organocatalytic transannular reactions have been explored for the synthesis of bicyclo[5.4.0]undecane scaffolds, which are structurally related to spiro[4.6]undecane systems. ehu.es These reactions involve the formation of a new bond between two atoms within a single ring, leading to polycyclic structures. ehu.es While many transannular reactions are diastereoselective, the development of enantioselective organocatalytic versions remains an active area of research. ehu.es

Enantioselective Approaches to Spiro Compounds

The synthesis of single-enantiomer spiro compounds is a significant challenge in organic chemistry, driven by the unique three-dimensional structures and their prevalence in natural products and pharmaceuticals. rsc.org Asymmetric organocatalysis has become a dominant strategy in this field. rsc.orgresearchgate.net

Several key organocatalytic strategies have been successfully employed for the enantioselective synthesis of spiro compounds:

Chiral Aminocatalysis: This approach utilizes chiral amines to activate substrates and control the stereochemical outcome of reactions. researchgate.netnih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts for a variety of transformations, including the synthesis of spiroindolenines. researchgate.net

Brønsted Acid Catalysis: Chiral phosphoric acids are prominent examples of non-covalent organocatalysts used in combination with transition metal catalysis to produce enantiomerically enriched spiro compounds. researchgate.netnih.gov

Synergistic Catalysis: This powerful approach combines organocatalysis with transition metal catalysis to access optically pure spiro heterocyclic molecules. nih.govacs.org This strategy has been particularly effective in cascade reactions, such as those between α,β-unsaturated aldehydes and isoxazolones, to afford chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. researchgate.netacs.org

The development of these enantioselective methodologies has exponentially increased the number of reported syntheses of spirocycles in recent years. rsc.orgrsc.org

Synthesis of 2-Azaspiro[4.6]undec-7-ene Ring Systems

The synthesis of nitrogen-containing spirocycles, such as 2-azaspiro[4.6]undec-7-enes, is of considerable interest due to their potential biological activities. An effective method for constructing this ring system involves an iron(III) chloride-promoted reaction. acs.orgresearchgate.net

This process utilizes N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols as starting materials. The reaction proceeds through a cascade of ring expansion, cyclization, and chlorination to yield the desired (Z)-4-(arylchloromethylene)-substituted 2-azaspiro[4.6]undec-7-enes. researchgate.net This transformation occurs rapidly at room temperature in the presence of air, providing good to excellent yields. researchgate.net

A one-pot variation of this synthesis starts from tert-butyldimethylsilyl-protected N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols, using diethylzinc (B1219324) and diiodomethane. acs.orgresearchgate.netresearchgate.netfigshare.com This methodology highlights the utility of iron catalysis in constructing complex azaspirocyclic frameworks. researchgate.net

Optimization Strategies in this compound Synthesis

The efficient synthesis of this compound relies on careful optimization of reaction conditions to maximize yield and control stereochemistry.

Yield Enhancement Techniques

Several factors can be manipulated to improve the yield of this compound and its derivatives. General strategies applicable to spirocycle synthesis include optimizing catalyst loading, reaction time, and temperature.

In the context of related spirocyclic syntheses, specific examples of yield optimization can be found. For instance, in the organocatalytic synthesis of bicyclic adducts, adjusting the catalyst loading to 10 mol% and using additives like phenol (B47542) at room temperature in a suitable solvent such as chloroform (B151607) has been shown to result in yields as high as 98%. ehu.es For other substrates, modifying the solvent to carbon tetrachloride and lowering the reaction temperature to 0 °C was necessary to achieve good yields (90%) and enantioselectivity. ehu.es

The synthesis of spiro[4.5]decane and spiro[4.6]undecane containing aminolactones via an organocatalyzed Mannich coupling also provides insights into yield optimization. researchgate.net The reaction conditions, including the choice of catalyst, solvent (acetonitrile), and temperature (-20 °C), were crucial for the successful preparation of the spirocyclic products. thieme-connect.com

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound, as different stereoisomers can exhibit distinct biological activities. The use of chiral auxiliaries and catalysts is a cornerstone of stereoselective synthesis. rsc.org

A powerful strategy for controlling stereochemistry is the use of a modified Strecker reaction with a chiral auxiliary, such as Ellman's sulfinamide. nih.gov This approach has been applied to the synthesis of spiro[3.3]heptane-based glutamic acid analogs, where it allowed for the separation of all stereoisomers, whose absolute configurations were confirmed by X-ray crystallography. nih.gov

In synergistic catalysis, the combination of a chiral secondary amine and a transition metal catalyst can provide high levels of both diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 99% ee) in the synthesis of chiral spiro compounds. researchgate.netacs.org The choice of the chiral organocatalyst is critical; for example, in the synthesis of spiroisoxazolones, silyl-protected diphenyl prolinol catalysts were found to be superior to other catalysts like (S)-proline or imidazolidinones in achieving high stereocontrol. acs.org

The following table summarizes key findings in the stereoselective synthesis of spiro compounds, which are relevant to the synthesis of this compound.

Reaction TypeCatalyst SystemSubstratesProduct TypeStereoselectivity
Synergistic CatalysisChiral secondary amine / Palladium(0)α,β-Unsaturated aldehydes and isoxazolonesChiral spiroisoxazolonesup to 20:1 dr, up to 99% ee researchgate.netacs.org
Modified Strecker ReactionEllman's sulfinamide (chiral auxiliary)Racemic spirocyclic ketonesSpiro[3.3]heptane amino acidsLow to moderate diastereoselectivity, but all stereoisomers separable nih.gov
Organocatalytic Transannular MBH ReactionChiral aminocatalystCyclic enonesBicyclo[5.3.0]decane and bicyclo[5.4.0]undecane scaffoldsup to 90% ee ehu.es

Molecular Structure, Conformation, and Stereochemistry

Spiro[4.6]undec-3-en-2-one Core Geometry and Ring Conformations

The core structure of this compound consists of a seven-membered cycloheptane (B1346806) ring fused to a five-membered ring system via a spiro carbon atom. Detailed structural analysis of the closely related compound, 4-Benzyloxy-1-oxathis compound, provides significant insight into the conformational preferences of this framework. iucr.orgresearchgate.netiucr.org

In the crystal structure of 4-Benzyloxy-1-oxathis compound, the seven-membered cycloheptane ring is not planar. It adopts a slightly distorted chair conformation. iucr.orgresearchgate.netiucr.org This conformation is a stable arrangement for cycloheptane rings, minimizing torsional and angle strain. The specific puckering parameters for the cycloheptane ring in this derivative were determined to be q2 = 0.438(3) Å and φ = 20.8(4)°. iucr.orgiucr.org This demonstrates a specific, well-defined three-dimensional shape for the larger ring within the spirocyclic system.

While the parent compound features a six-membered cyclohexenone ring, detailed crystallographic data is available for the analogous 4-Benzyloxy-1-oxathis compound, which contains a five-membered furanone ring. iucr.orgiucr.org In the structure of this derivative, the five-membered ring (O1/C1/C4/C3/C2) is planar. iucr.orgresearchgate.netiucr.org This planarity is typical for unsaturated five-membered rings. The orientation of this planar ring relative to the substituents is a key structural feature; its mean plane forms a dihedral angle of 57.13 (11)° with the phenyl ring of the benzyloxy substituent. iucr.orgresearchgate.netiucr.org

Intermolecular Interactions and Crystal Packing

In the crystal structure of 4-Benzyloxy-1-oxathis compound, the packing is stabilized by a combination of weak intermolecular C-H···O and C-H···π hydrogen bonds. researchgate.netiucr.org A notable interaction involves a C-H bond from the benzyloxy substituent and the carbonyl oxygen (O2) of an adjacent molecule, with the geometry detailed in the table below. researchgate.net Additionally, an intramolecular C-H···O interaction is present. iucr.org A C-H···π interaction is also observed, where a C-H bond from the cycloheptane ring interacts with the centroid of the benzene (B151609) ring of a neighboring molecule. researchgate.net

Table 1: Hydrogen-Bond Geometry (Å, °) in 4-Benzyloxy-1-oxathis compound

D—H···AD—HH···AD···AD—H···A
C16—H16···O20.932.533.362(3)149
C7—H7B···Cg2¹0.972.803.750(3)165
C9—H9B···O1²0.972.562.987(3)106
¹ Cg2 is the centroid of the benzene ring. researchgate.net
² Intramolecular bond. researchgate.net

The intermolecular forces result in a well-defined supramolecular architecture. The C16—H16···O2 interactions connect molecules into zigzag C(10) chains that run parallel to the c-axis of the crystal lattice. researchgate.net The C7—H7B···π interactions link these molecules into inversion dimers. iucr.orgresearchgate.net The combination of these interactions creates double chains of molecules. iucr.org These double chains are further arranged back-to-back, ultimately forming a layered structure within the crystal. iucr.orgresearchgate.net This organized packing highlights how specific, weak interactions can direct the formation of complex, ordered solid-state structures.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Spiro[4.6]undec-3-en-2-one System

The reactivity of the this compound core is largely dictated by its α,β-unsaturated ketone functionality. This allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

The oxidation of this compound and its derivatives typically targets the enone system, which can lead to the formation of spirocyclic lactones. These reactions involve the insertion of an oxygen atom and can be accomplished using various oxidizing agents. While specific studies on the parent compound are not extensively documented, related transformations suggest that reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can facilitate such oxidations. A key example in the synthesis of a related structure is the formation of 4-benzyloxy-1-oxathis compound, which is itself a spirocyclic lactone, illustrating the feasibility of this transformation. iucr.orgiucr.org

Table 1: Representative Oxidation Transformation

ReactantReagent(s)Major Product
This compoundStrong Oxidizing Agent (e.g., KMnO₄)Spirocyclic lactone

The ketone group within the this compound framework is susceptible to reduction, typically yielding the corresponding spirocyclic alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of related spirocyclic ketones has been studied in detail. For instance, the reduction of a spiro[4.5]decane ketone with diisobutylaluminium hydride (DIBALH) resulted in a 10:1 mixture of endo and exo alcohol diastereomers, highlighting the stereochemical considerations inherent in these reactions. semanticscholar.org This demonstrates that the approach of the hydride reagent can be sterically hindered, leading to the preferential formation of one isomer.

Table 2: General Reduction Transformation

ReactantReagent(s)Major Product(s)
This compoundHydride Reducing Agent (e.g., NaBH₄, DIBALH)Spiro[4.6]undec-3-en-2-ol (as a mixture of diastereomers)

The this compound scaffold and its derivatives can serve as substrates for nucleophilic substitution reactions. While examples directly on the parent structure are limited in available literature, studies on analogous systems demonstrate this reactivity. For instance, derivatives such as 1,4-diazaspiro[4.6]undec-3-en-2-ones have been shown to undergo substitution reactions with fluorobenzene (B45895) derivatives. Similarly, the synthesis of spiro[4,5-dihydro-1,2,4-triazoles] has been achieved through the cyclization of amidrazones, which are formed via nucleophilic substitution on related hydrazonoyl chlorides. alaqsa.edu.ps These examples underscore the potential of the spiro[4.6]undecane framework to be functionalized through substitution pathways, particularly when heteroatoms or other activating groups are present in the molecule.

Mechanistic Studies of this compound Forming Reactions

The construction of the spiro[4.6]undecane skeleton often involves sophisticated reaction cascades where multiple bonds are formed in a single operational step. Elucidating the mechanisms of these reactions is crucial for optimizing synthetic routes and expanding their scope.

Domino reactions provide an efficient pathway to complex molecules like this compound from simpler precursors. One such investigated mechanism involves the reaction between α,β-unsaturated N-tosylhydrazones and boronic acids containing a nitrile group. uniovi.es This cascade process leads to the formation of spirocyclic ketones, including the related spiro[4.6]undec-6-en-1-one. uniovi.es Computational studies suggest a mechanism that begins with a carboborylation of the diazo compound (generated from the N-tosylhydrazone), followed by a 1,3-borotropic rearrangement. The key step is a subsequent intramolecular bora-aza-ene cyclization, which constructs the spirocyclic core and creates an all-carbon quaternary center. uniovi.es

Another domino approach involves the reaction of benzyl (B1604629) α-hydroxycycloheptanecarboxylate with keteneylidenetriphenylphosphorane (Ph₃P=C=C=O). iucr.org This sequence proceeds through an initial addition followed by an intramolecular Wittig olefination to construct the butenolide ring fused at the spiro center. iucr.org

Table 3: Proposed Key Steps in a Domino Spirocyclization Mechanism uniovi.es

StepDescriptionIntermediate Type
1Diazo compound generationDiazoalkane
2CarboborylationOrganoborane
31,3-Borotropic RearrangementAllylboronic acid
4Intramolecular Bora-aza-ene CyclizationSpirocyclic imine
5HydrolysisSpirocyclic ketone

Lewis acid catalysis is a cornerstone in the synthesis of many spirocyclic compounds, including the spiro[4.6]undecane system. Lewis acids activate substrates, facilitating key bond-forming events and controlling stereoselectivity. For example, the synthesis of 2-azaspiro[4.6]undec-7-ene rings has been achieved using ferric chloride (FeCl₃) to promote a ring expansion and cyclization cascade. acs.org

In other related syntheses, Lewis acids like aluminum chloride (AlCl₃) and methylaluminum dichloride are used to catalyze intramolecular Diels-Alder reactions, which can form bridged cyclic systems that are precursors to spiro compounds. researchgate.net A particularly relevant strategy is the Lewis acid-catalyzed spiroannulation of ketals with silyl (B83357) enol ethers, such as 1,2-bis((trimethylsilyl)oxy)cyclobutene, to directly construct spiro[4.5]decenediones, which are structurally similar to the spiro[4.6]undecane system. cdnsciencepub.com These catalysts function by coordinating to carbonyl or ether oxygens, which enhances the electrophilicity of the substrate and promotes the desired cyclization.

Table 4: Examples of Lewis Acids in Related Spirocycle Synthesis

Lewis AcidRole in SynthesisReference
Ferric Chloride (FeCl₃)Promotes ring expansion/cyclization cascade acs.org
Boron Trifluoride Etherate (BF₃·OEt₂)Catalyzes photochemical rearrangement tum.de
Methylaluminum Dichloride (MeAlCl₂)Shifts Diels-Alder equilibrium to favor cyclized adduct researchgate.net
Tin(IV) Chloride (SnCl₄)Catalyzes spiroannulation of ketals cdnsciencepub.com

Mechanistic Insights into Wittig Olefination for this compound

The Wittig reaction is a cornerstone in organic synthesis for the formation of alkenes from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org Its application in the synthesis of complex molecules, such as spirocycles, highlights its versatility. While direct mechanistic studies on this compound are not extensively detailed, the synthesis of structurally related compounds, such as 4-benzyloxy-1-oxathis compound, provides significant mechanistic insights through an intramolecular Wittig olefination process. cambridge.orgiucr.orgiucr.org

The synthesis of these spiro[4.6]undecane systems often employs a domino reaction sequence starting with an α-hydroxycycloheptanecarboxylate derivative and a specialized Wittig reagent, keteneylidenetriphenylphosphorane (Ph₃P=C=C=O). cambridge.orgiucr.org The reaction proceeds through two key mechanistic steps: (i) an initial addition reaction, followed by (ii) an intramolecular Wittig olefination. cambridge.org

The generally accepted mechanism for the Wittig reaction involves the initial attack of the nucleophilic ylide carbon on the electrophilic carbonyl carbon. masterorganicchemistry.com Modern interpretations, particularly for reactions under lithium-salt-free conditions, favor a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgwikipedia.org Alternatively, a stepwise mechanism involving a zwitterionic betaine (B1666868) intermediate has also been proposed, which then collapses to the oxaphosphetane. organic-chemistry.orgresearchgate.net The formation of the highly stable triphenylphosphine (B44618) oxide (TPPO) is the thermodynamic driving force for the subsequent decomposition of the oxaphosphetane, which yields the final alkene product. organic-chemistry.org

In the specific context of synthesizing a this compound precursor, the reaction is initiated by the addition of the α-hydroxyester to the cumulated ylide, Ph₃P=C=C=O. This is followed by an intramolecular cyclization. The ester's carbonyl group serves as the electrophile for the intramolecular Wittig olefination. The ylide formed in the initial step attacks this internal carbonyl group, leading to the formation of the five-membered butenolide ring fused at the spiro center.

A representative reaction is the synthesis of 4-benzyloxy-1-oxathis compound from benzyl 1-hydroxycycloheptanecarboxylate. cambridge.orgiucr.org

Table 1: Key Steps in the Intramolecular Wittig Olefination for a Spiro[4.6]undecane Precursor

Step Description Reactants/Intermediates
1. Addition The α-hydroxycycloheptanecarboxylate adds to the keteneylidenetriphenylphosphorane. Benzyl 1-hydroxycycloheptanecarboxylate, Ph₃P=C=C=O
2. Ylide Formation An intermediate phosphorus ylide is generated. -
3. Cycloaddition The ylide undergoes an intramolecular nucleophilic attack on the ester carbonyl. -
4. Oxaphosphetane Formation A spirocyclic oxaphosphetane intermediate is formed. -
5. Elimination The oxaphosphetane collapses, eliminating triphenylphosphine oxide (TPPO). -

| 6. Product Formation | The final spirocyclic butenolide product is formed. | 4-benzyloxy-1-oxathis compound, TPPO |

This domino reaction demonstrates an efficient method for constructing the spiro[4.6]undecane framework, where the crucial C=C bond of the enone system is formed via a well-orchestrated intramolecular Wittig-type cyclization. cambridge.orgiucr.org

Ring Expansion/Cyclization Mechanisms in Spiro[4.6]undecane Formation

The formation of the spiro[4.6]undecane skeleton, which features a five-membered ring fused to a seven-membered ring via a single carbon atom, can be achieved through various synthetic strategies involving ring expansion or direct cyclization mechanisms. These methods are critical for assembling the unique cycloheptane (B1346806) portion of the spirocycle.

Ring Expansion Mechanisms:

Ring expansion reactions provide a powerful route to medium-sized rings like cycloheptane, which are often challenging to synthesize directly. chemistrysteps.com These reactions are typically driven by the release of ring strain from a smaller, pre-existing ring. For instance, a suitably substituted cyclohexane (B81311) derivative can be induced to undergo a one-carbon ring expansion to form the cycloheptane ring of the spiro[4.6]undecane system.

A common strategy involves the generation of a carbocation adjacent to the ring. This prompts a rearrangement where a carbon from the ring migrates, resulting in the expansion of the ring by one atom. chemistrysteps.com For example, the decomposition of magnesium salts of certain 1-(α-bromobenzyl)-1-cycloalkanols has been reported as a procedure for ring expansion. acs.org In the context of forming a spiro[4.6]undecane, a precursor containing a spiro-fused cyclopentane (B165970) and a cyclohexane ring could potentially be rearranged.

Table 2: General Principles of Ring Expansion for Cycloheptane Formation

Driving Force Key Intermediate Mechanism Type Example Precursor for Spiro[4.6] System
Release of Ring Strain Carbocation Wagner-Meerwein type rearrangement A spiro[4.5]decane derivative with a leaving group on a side chain of the cyclohexane ring.

Cyclization Mechanisms:

Direct cyclization of an acyclic or macrocyclic precursor is another fundamental approach to constructing the spiro[4.6]undecane core. The specific mechanism depends heavily on the functional groups present in the starting material and the reaction conditions employed.

One such approach is acid-catalyzed cyclization. For instance, the triflic acid-catalyzed formation of spiroketones from alkynyl alcohols has been studied computationally. researchgate.net This type of reaction proceeds via an intramolecular cyclization, such as a [5-exo-dig] pathway, where a nucleophile attacks an activated alkyne. The solvent can play a crucial role in determining the reaction outcome, favoring either cyclization or other competing pathways. researchgate.net

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are particularly efficient for building complex structures like spirocycles. The N-heterocyclic carbene (NHC) catalyzed domino Stetter-aldol-Michael dimerization of o-formyl chalcone (B49325) derivatives to afford spiro bis-indanes showcases the power of domino reactions to form hindered quaternary spiro centers. bac-lac.gc.ca While this example forms a different spiro system, the underlying principles of sequential, controlled bond formation are applicable to the synthesis of spiro[4.6]undecanes.

Furthermore, kinetic spirocyclization can be used to control the stereochemistry of the resulting spiroketal. acs.org In these reactions, a reactive intermediate, such as a glycal epoxide, can spontaneously cyclize. The use of Lewis acids can chelate to the substrate, influencing the transition state and directing the stereochemical outcome of the cyclization. acs.org These principles can be extended to the formation of carbocyclic spiro systems like spiro[4.6]undecane.

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Characterization of Spiro[4.6]undec-3-en-2-one

Spectroscopy is a cornerstone in the analysis of novel or synthesized organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for confirming the structure of this compound.

¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show signals for the vinyl protons on the double bond of the cyclopentenone ring, as well as distinct signals for the alpha-protons adjacent to the carbonyl group and the spiro-carbon. The remaining methylene (B1212753) protons of the cyclopentane (B165970) and cycloheptane (B1346806) rings would appear as complex multiplets.

¹³C NMR: The ¹³C NMR spectrum would be used to identify the number of unique carbon atoms. Key signals would include a downfield peak for the carbonyl carbon (C=O), two peaks in the olefinic region for the carbon-carbon double bond (C=C), and a characteristic signal for the quaternary spiro-carbon. The remaining signals would correspond to the methylene carbons of the two rings.

While specific experimental data for this compound is not extensively published, analysis of related complex spiro compounds illustrates the data obtained. For instance, the characterization of spiro[indane-1,3-dione-1-pyrrolines] provides examples of typical chemical shifts. rsc.org

Example ¹H and ¹³C NMR Data for a Substituted Spiro Compound Derivative

The following table contains representative NMR data for a related, more complex spiro compound, illustrating the types of signals observed.

Compound Technique Solvent Observed Chemical Shifts (δ, ppm)
3h¹H NMRCDCl₃8.07 (d, J = 7.6 Hz, 1H), 7.92-7.89 (m, 2H), 7.86-7.82 (m, 1H), 7.79-7.74 (m, 2H), 7.52-7.42 (m, 3H), 7.29-7.22 (m, 2H), 7.08-6.98 (m, 2H), 4.22(dd, J = 10.8, 9.2 Hz, 1H), 3.80(dd, J = 16.4, 11.2 Hz, 1H), 3.61(dd, J = 16.4, 8.8 Hz, 1H)
3h¹³C NMRCDCl₃199.8, 197.3, 179.3, 142.1, 141.8, 138.2, 136.4, 136.2, 133.2, 131.7, 131.3, 130.6, 129.9, 128.6, 128.2, 126.8, 123.8, 123.7, 122.6, 87.7, 50.5, 41.2

Data sourced from a study on spiro[indane-1,3-dione-1-pyrrolines] for illustrative purposes. rsc.org

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₆O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The monoisotopic mass of this compound is 164.12012 Da. uni.lu

Analysis by techniques such as electrospray ionization (ESI) would produce various adducts of the molecular ion. While experimental data is sparse, predicted m/z values for common adducts can be calculated to aid in spectral interpretation. uni.lu These predictions are critical for identifying the molecular ion peak in an experimental spectrum.

Predicted Mass Spectrometry Data for this compound (C₁₁H₁₆O)

This table shows the predicted mass-to-charge ratios for various adducts of the target compound.

Adduct Predicted m/z
[M+H]⁺165.12740
[M+Na]⁺187.10934
[M+K]⁺203.08328
[M+NH₄]⁺182.15394
[M-H]⁻163.11284
[M+HCOO]⁻209.11832
[M+CH₃COO]⁻223.13397

Data predicted by computational methods. uni.lu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present. For this compound, the key diagnostic peaks would be:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group. For an α,β-unsaturated ketone, this peak is typically found in the range of 1650-1685 cm⁻¹.

C=C Stretch: An absorption band for the alkene double bond, usually appearing in the 1600-1650 cm⁻¹ region. Its intensity is enhanced due to conjugation with the carbonyl group.

C-H Stretch: Peaks corresponding to sp²-hybridized carbons (the double bond) would appear above 3000 cm⁻¹, while those for sp³-hybridized carbons (the saturated rings) would be found just below 3000 cm⁻¹.

While a spectrum for the exact target molecule is not available, the gas-phase IR spectrum for a related compound, Spiro[5.5]undeca-1,8-dien-3-one, provides context for the expected spectral regions of interest. nist.gov

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides unambiguous proof of structure by mapping the precise spatial arrangement of atoms in a crystal lattice. mdpi.com It is considered the gold standard for determining the absolute configuration of stereogenic centers and analyzing molecular conformation. springernature.com

Single Crystal X-ray Diffraction (SCXRD) involves directing X-rays at a single, high-quality crystal. mdpi.com The resulting diffraction pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. mdpi.com

For a spirocyclic compound, SCXRD would definitively confirm the connectivity, bond lengths, bond angles, and, crucially, the conformation of the fused ring system. While a crystal structure for this compound is not reported, data from a related spiro[4.6]undecane derivative, 4-Phenyl-1,2,4-triaza-spiro-[4.6]undec-1-ene-3-thione, provides valuable insight. nih.gov The analysis of this derivative revealed that the seven-membered cycloheptane ring adopts a twist-chair conformation, which is a likely conformation for the same ring in the target molecule. nih.gov

Crystallographic Data for 4-Phenyl-1,2,4-triaza-spiro-[4.6]undec-1-ene-3-thione

This table summarizes key structural findings from the X-ray analysis of a related spiro[4.6]undecane derivative.

Parameter Value
Chemical Formula C₁₄H₁₇N₃S
Crystal System Not specified in abstract
Seven-membered Ring Conformation Twist-chair
Dihedral Angle (Phenyl to Triaza-thione ring) 74.90 (4)°

Data from the structural report of a spiro[4.6]undecane derivative. nih.gov

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used on a finely ground, powdered sample. carleton.edu Unlike SCXRD, which analyzes a single crystal, PXRD provides information on the bulk material. libretexts.org The technique is based on Bragg's Law (nλ=2d sin θ), which relates the X-ray wavelength to the diffraction angle and the spacing between crystal lattice planes. carleton.edu

The primary applications of PXRD in the context of this compound would be:

Phase Identification: The diffraction pattern obtained serves as a unique "fingerprint" for a specific crystalline solid. This pattern can be compared to a database or a theoretically calculated pattern to confirm the identity of the synthesized material. spectroscopyonline.comyoutube.com

Purity Assessment: PXRD can quickly reveal the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern. youtube.com

Polymorphic Analysis: Many organic compounds can exist in multiple crystalline forms, known as polymorphs. These polymorphs have the same chemical composition but different crystal lattice arrangements, which can affect physical properties like melting point and solubility. PXRD is the principal method for identifying and distinguishing between different polymorphic forms of a compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Spiro[4.6]undec-3-en-2-one

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. For spirocyclic systems, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), help in analyzing structural parameters and have been used to analyze compounds with similar spiro frameworks. acs.orgresearchgate.net For instance, in studies of related spiro-lactams, DFT was employed to determine key structural differences and hydrogen bonding parameters. wiley-vch.de Such analyses on this compound would elucidate its electronic properties, including the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. mdpi.com

The spiro linkage in this compound imparts significant three-dimensionality and can lead to multiple stable conformations. mdpi.com Conformational analysis is essential for understanding the molecule's shape, stability, and biological activity. The seven-membered ring in the spiro[4.6]undecane system can adopt several conformations, such as a twist-chair form. nih.gov In a closely related [4.6]-spirodehydrolactam system, theoretical investigations have identified different conformations, including boat and chair forms, and analyzed their structural properties. wiley-vch.de Determining the energy landscape of this compound would involve calculating the relative energies of its possible conformers to identify the most stable structures and the energy barriers between them.

Table 1: Conformational Data for a Related [4.6]-Spirodehydrolactam System

ParameterValue
Dihedral Angle (Ψi+1)131.2°
Dihedral Angle (β)21.2°

Data derived from studies on a related spirodehydrolactam, illustrating key structural parameters determined through computational analysis. wiley-vch.de

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand might bind to a protein's active site. acs.org While specific docking studies on this compound are not prevalent, research on other spiro compounds demonstrates their potential to interact with various biological targets. For example, spiro compounds have been docked against bacterial DNA gyrase, EGFR kinase, and the SARS-CoV-2 main protease. mdpi.comacs.orgtandfonline.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, and provide binding energy estimates. mdpi.comacs.org

Table 2: Examples of Molecular Docking Studies on Spiro Compounds

Spiro Compound ClassTarget ProteinKey Findings
Spiro[indoline-3,3'- acs.orgnih.govbenthamdirect.comtriazolidine]-2,5'-dionesBacterial DNA gyrase (1KZN)Followed Lipinski's rule of 5 with good gastrointestinal absorption predicted. tandfonline.com
Spiro-pyrrolopyridazine DerivativesEGFR Tyrosine Kinase (wild-type and mutant)Revealed strong binding affinities, supporting observed EGFR kinase inhibitory activity. acs.org
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione DerivativesSARS-CoV-2 Main Protease (6LU7)Hydrophobic interactions were the main driving force for binding. mdpi.com

Pharmacophore modeling is a crucial aspect of drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govyoutube.com A pharmacophore model can be used as a 3D query to screen large databases for molecules with the desired features. ijper.orgmdpi.com For spirocyclic compounds, pharmacophore models have been developed to design potent ligands for specific targets, such as the σ1 receptor. nih.gov These models typically include features like a basic amino group and various hydrophobic regions, which are common to active ligands. nih.govbenthamdirect.com The development of a pharmacophore model relevant to this compound would depend on identifying its potential biological targets and active analogues.

Advanced in silico Analysis for this compound Systems

Advanced in silico techniques provide deeper insights into the molecular behavior and potential applications of complex systems. For spiro compounds, these methods can include all-atom steered molecular dynamics simulations to study their mechanical properties or the use of computational frameworks to predict their behavior in biological systems. nih.govyoutube.com Such analyses can help in understanding how the molecule might respond to external forces or its potential toxicological profile. youtube.com These advanced methods are crucial for translating theoretical knowledge into practical applications, such as in materials science or next-generation risk assessment. youtube.com

Applications in Materials Science and Chemical Synthesis

Spiro[4.6]undec-3-en-2-one as a Scaffold for Novel Materials

While direct research on polymers derived specifically from this compound is not extensively documented, the broader class of spirocyclic monomers has been explored for the synthesis of polymers with unique properties. The incorporation of a spirocyclic unit into a polymer backbone can significantly influence its thermal and mechanical characteristics.

The synthesis of materials from this compound can be envisioned through various polymerization strategies, leveraging the reactivity of its enone system.

Polymerization via the Enone Moiety: The carbon-carbon double bond in the enone system could potentially undergo polymerization through mechanisms such as cationic or radical polymerization. For instance, studies on the cationic polymerization of spiro mdpi.commdpi.comnona-1,3-diene have shown that spirocyclic dienes can be polymerized, albeit sometimes with low molecular weights due to steric hindrance elsevier.com. A similar approach could be explored for this compound, potentially leading to polymers with a spirocyclic backbone.

Ring-Opening Polymerization: While the enone ring itself is not prone to ring-opening, modifications of the this compound structure could introduce functionalities amenable to ring-opening polymerization. For example, the synthesis of spiro orthoesters and spiro orthocarbonates, which are known to undergo ring-opening polymerization with volume expansion, offers a pathway to creating polymers with reduced shrinkage, a desirable property in many material applications taylorfrancis.com.

Step-Growth Polymerization: Functionalization of the spiro[4.6]undecane core with reactive groups, such as hydroxyl or carboxylic acid derivatives, would enable its use as a monomer in step-growth polymerizations to form polyesters or polyamides. The synthesis of a related compound, spiro[4.6]undecane-1,6-dione, suggests that the spiro[4.6]undecane framework can be constructed and potentially functionalized for such purposes .

A hypothetical synthetic route to a polyester (B1180765) incorporating the Spiro[4.6]undecane scaffold is presented below:

StepReactionReactantsProduct
1Reduction of KetoneThis compound, NaBH4Spiro[4.6]undec-3-en-2-ol
2Hydroboration-OxidationSpiro[4.6]undec-3-en-2-ol, BH3, H2O2, NaOHSpiro[4.6]undecane-2,3-diol
3PolycondensationSpiro[4.6]undecane-2,3-diol, Adipoyl chloridePolyester with spirocyclic units

The incorporation of the rigid spiro[4.6]undecane unit into a polymer is expected to have a profound impact on its material properties.

Thermal Properties: The rigidity of the spirocyclic structure can restrict segmental motion in the polymer chains, leading to a higher glass transition temperature (Tg) compared to analogous non-spirocyclic polymers. Research on polymers derived from spirocyclic acetal (B89532) monomers has demonstrated that these rigid units can effectively enhance the Tg of the resulting materials researchgate.netlu.se. This would translate to improved dimensional stability and a higher use-temperature for materials based on this compound.

Optical Properties: Photoresponsive polymers have been synthesized using polyspiroannulation reactions, indicating that spiro-polymers can possess interesting optical properties springernature.com. While this compound itself is not inherently photoresponsive, its derivatives could be designed to exhibit such characteristics.

PropertyExpected Influence of Spiro[4.6]undecane UnitRationale
Glass Transition Temperature (Tg)IncreaseRestricted chain mobility due to rigid spiro scaffold.
CrystallinityDecreaseThe bulky and non-planar spiro unit can hinder regular chain packing.
Thermal StabilityIncreaseThe rigid spiro core can enhance the thermal stability of the polymer backbone.
SolubilityPotentially improvedDisruption of chain packing may lead to better solubility in organic solvents.

Role of this compound in Complex Molecule Synthesis

Spirocyclic frameworks are prevalent in a wide array of natural products, many of which exhibit significant biological activity. The unique three-dimensional arrangement of atoms in spirocycles makes them attractive targets for organic synthesis.

This compound possesses multiple reactive sites that can be exploited for the construction of more complex molecular architectures. Ketones, in general, are valuable building blocks in the synthesis of natural product-inspired compounds due to the variety of transformations they can undergo rsc.org.

Enone Reactivity: The α,β-unsaturated ketone functionality is a versatile handle for various synthetic transformations. It can participate in Michael additions, allowing for the introduction of a wide range of nucleophiles at the β-position. Furthermore, the carbonyl group can undergo nucleophilic addition, and the double bond can be subjected to epoxidation, dihydroxylation, or reduction.

Stereocontrol: The rigid spirocyclic framework can exert significant stereocontrol in reactions occurring at or near the functional groups. This can be advantageous in asymmetric synthesis, where controlling the stereochemistry is crucial. The synthesis of spiro[4.5]decanes and spiro[4.6]undecanes containing aminolactones has been achieved through organocatalytic methods, highlighting the potential for stereoselective synthesis within this class of compounds researchgate.net.

The total synthesis of various natural products containing spirocarbocycles often relies on the strategic use of spirocyclic ketones as key intermediates researchgate.netrsc.orgrsc.org. For instance, the synthesis of the chamigrene family of sesquiterpenes, which contain a spiro[5.5]undecane core, has been accomplished using spirocyclic precursors rsc.org.

The this compound scaffold can serve as a starting point for the synthesis of a diverse range of more complex and potentially bioactive molecules. The spiro motif is increasingly being incorporated into drug candidates due to its ability to present substituents in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

By analogy to the synthesis of other spirocyclic natural products, one can envision this compound being a precursor to novel compounds with potential pharmaceutical applications. For example, the total synthesis of spiroapplanatumines, a class of meroterpenoids with a [5-7] spirocyclic system, demonstrates the feasibility of constructing such complex architectures rsc.org.

The table below outlines some potential synthetic transformations of this compound to generate advanced chemical entities.

Reaction TypeReagentsPotential Product Class
Robinson AnnulationMethyl vinyl ketone, baseFused polycyclic systems
Diels-Alder ReactionDiene (e.g., butadiene)Spiro-fused tricyclic systems
Epoxidation followed by ring-openingm-CPBA, then nucleophileFunctionalized spirocyclic diols
Conjugate addition of organocupratesR2CuLiβ-Substituted spirocyclic ketones

Research on Derivatives and Analogues of Spiro 4.6 Undec 3 En 2 One

Structure-Relationship Studies of Spiro[4.6]undec-3-en-2-one Analogues

Impact of Substituent Effects on Reactivity and Structure

The chemical reactivity of this compound analogues is significantly influenced by the nature of substituents on their cyclic frameworks. The placement of electron-donating or electron-withdrawing groups can alter the electron density of the α,β-unsaturated ketone (enone) moiety, which is a primary site for chemical reactions.

Research on related spiro[4.5]trienones has shown that different para-substituents on an N-aryl ring can trigger divergent reaction pathways. nih.gov For instance, both electron-withdrawing and strong electron-donating substituents can favor the formation of spirocyclic products, while milder substituents may lead to alternative structures. nih.gov Computational studies on spirocyclopropylcyclohexadienone systems further reveal that conformational effects, dictated by substituents, can reduce reaction activation energies, a concept sometimes referred to as "conformational catalysis".

The stability and reactivity of the enone system are governed by both electronic and steric factors. Electron-withdrawing groups can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Conversely, bulky substituents near the reaction center can sterically hinder the approach of reagents, thereby decreasing the reaction rate.

Influence of Ring Size and Spiro-Junction Variations

The stability of spiro compounds is intrinsically linked to the strain at the spiroatom. researchgate.net Altering the size of the rings in a spiro[4.6]undecane framework has profound effects on this strain and, consequently, on the molecule's reactivity. The spiro[4.6] system consists of a five-membered cyclopentane (B165970) ring fused to a seven-membered cycloheptane (B1346806) ring.

Generally, five- and six-membered rings are the most stable carbocyclic structures. Larger rings, like the seven-membered ring in this system, can introduce conformational flexibility and transannular strain. The synthesis of spiro[4.6]undecane-1,6-dione was reported to have a lower yield compared to its spiro[4.4]nonane-1,6-dione counterpart, a difference attributed to the higher strain energy in the former. This suggests that the combination of a five-membered and a seven-membered ring in the spiro[4.6] system carries a notable degree of inherent strain that influences synthetic accessibility.

Studies on the radical ring-opening of thionolactones have demonstrated a clear relationship between ring size and reactivity, with seven-membered rings showing a high propensity for ring-opening. rsc.org This principle can be extended to carbocyclic systems, where the strain and conformational properties of the seven-membered ring in this compound analogues could influence reactions at or near the spiro-junction. The rigidity imposed by the spiro center is a key feature that can be exploited in asymmetric synthesis to improve enantioselectivity. rsc.org

Synthesis and Characterization of Related Spirocyclic Systems

The synthesis of spirocycles is a significant challenge for organic chemists due to their complex three-dimensional structures. mdpi.com A variety of synthetic strategies have been developed to construct the spiro[4.6]undecane core and related heterocyclic systems.

Spiro[4.6]undecane and Spiro[4.6]undec-6-en-11-one

The synthesis of the spiro[4.6]undecane framework has been achieved through various routes. One notable method for preparing Spiro[4.6]undecane-1,6-dione involves an acid-catalyzed intramolecular Claisen condensation of 4-(2'-oxocycloheptyl)butyric acid. This reaction, using a polyphosphoric acid-acetic acid solution, provides a facile method for creating spirocyclic 1,3-diketones. The structure of the resulting dione (B5365651) was confirmed by infrared spectroscopy, which showed distinct carbonyl stretching frequencies for the cyclopentanone (B42830) (1735 cm⁻¹) and cycloheptanone (B156872) (1695 cm⁻¹) rings.

Other related compounds such as Spiro[4.6]undec-6-en-11-one and 6-methylenespiro[4.6]undecane are documented in chemical databases, indicating their accessibility for further research. nih.govnih.gov Additionally, functionalized derivatives like Spiro[4.6]undecane-2-carbonylchloride are available, providing starting points for more complex molecular architectures. guidechem.com

Spiro[4.5]decanes and Spiro[4.6]undecanes with Heteroatoms

The synthesis of the closely related spiro[4.5]decane system has been extensively studied. Methods include Diels-Alder cycloadditions and Au(I)-catalyzed vinylogous Conia ene reactions to construct densely functionalized spiro[4.5]decanes. rsc.orgresearchgate.net Photocatalysis and organocatalysis have been combined for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition. mdpi.com

Introducing heteroatoms (e.g., nitrogen, oxygen, sulfur) into the spirocyclic framework dramatically expands the chemical space and potential applications of these compounds. The synthesis of S,N-heteroacenes, for example, has been accomplished through methods like Buchwald-Hartwig amination and Cadogan cyclization to build fused pyrrole (B145914) rings. beilstein-journals.org Short enantioselective syntheses have been developed for 1,6-dioxaspiro[4.6]undecane derivatives, which are known pheromones. researchgate.net The transformation of spiro[cycloalkane]pyridazinones into thioxo derivatives and subsequently into other nitrogen-containing heterocycles demonstrates a pathway to novel anellated pyridazine (B1198779) derivatives. mdpi.com

Spiro(lactone-cyclohexanone) and Spirooxindole Derivatives

Spiro-lactones and spirooxindoles are prominent classes of spirocycles with significant biological relevance. The synthesis of spirolactones often involves key steps like rhodium-catalyzed hydroformylation followed by oxidation to form the lactone ring. mdpi.com In steroid chemistry, methods have been developed to construct a 17,21-carboxylactone spiro ring structure on a steroidal backbone, a key feature of the drug spironolactone. mdpi.comgoogle.com

Spirooxindoles, which feature an oxindole (B195798) moiety spiro-fused to another ring, are particularly important in medicinal chemistry. nih.govnih.gov A primary synthetic route is the [3+2] cycloaddition reaction between an azomethine ylide (often generated in situ from isatin (B1672199) and an amino acid) and a dipolarophile. mdpi.comresearchgate.net This method allows for the creation of complex spirooxindoles with multiple stereocenters in a single step. mdpi.com Multi-component domino reactions, sometimes assisted by microwaves, have also been employed to synthesize spirooxindoles in good yields. mdpi.com

The table below summarizes various synthetic approaches for creating diverse spirocyclic systems.

Table 1: Synthetic Methodologies for Spirocyclic Compounds

Target Spiro System Synthetic Method Key Reagents/Catalysts Reference
Spiro[4.6]undecane-1,6-dione Intramolecular Claisen Condensation Polyphosphoric acid, Acetic acid
Spiro[4.5]decanes Diels-Alder Cycloaddition Chiral dienes, Lewis acids rsc.org
Amino-spiro[4.5]decanes [3+2] Cycloaddition Photocatalysis, Phosphoric acid mdpi.com
S,N-Heterocycles Buchwald-Hartwig Amination / Cadogan Cyclization Palladium catalysts, Nitro-precursors beilstein-journals.org
Spirolactones Hydroformylation / Oxidation Rhodium catalyst, PDC mdpi.com
Spirooxindoles [3+2] Cycloaddition Isatin, Amino acids, Alkenes mdpi.comresearchgate.net
Spirooxindoles Knoevenagel/Michael/Cyclization Domino Ionic liquid, Microwave mdpi.com

Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole Derivatives

Researchers have synthesized a series of novel spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, demonstrating their potential in both antiviral and anticancer applications. One eco-friendly synthesis method involves the reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with various ketone derivatives in ethanol (B145695) at room temperature, achieving high yields. d-nb.infonih.govresearchgate.net

These compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. d-nb.infonih.gov Molecular docking studies revealed good binding affinity to the Mpro active site. d-nb.infonih.gov For instance, certain derivatives showed binding energy scores ranging from -6.54 kcal/mol to -7.33 kcal/mol, indicating strong potential inhibitory action. d-nb.infonih.gov

In the realm of oncology, these derivatives have been designed and evaluated for their anticancer properties. mdpi.com A notable example, a novel spiro-acenaphthylene tethered- nih.govbohrium.comnih.gov-thiadiazole, was identified as a selective inhibitor of tumor-associated carbonic anhydrase isoforms IX and XII. mdpi.com This compound exhibited significant efficacy against several cancer cell lines. mdpi.com

Table 1: In Vitro Anticancer Activity of a Spiro-Acenaphthylene Tethered- nih.govbohrium.comnih.gov-Thiadiazole Derivative mdpi.com

Cancer Cell Line IC₅₀ (µM)
Renal (RXF393) 7.01 ± 0.39
Colon (HT29) 24.3 ± 1.29

Spiro 1,2,4-Triazole (B32235) Derivatives

The synthesis of spiro 1,2,4-triazole derivatives has been achieved through the chemical transformation of related spiro compounds. A key approach involves the use of spiro[cycloalkane]pyridazinone precursors. These are first converted into their corresponding thioxo derivatives. nih.govbohrium.comnih.govresearchgate.net

Specifically, the reaction of dihydropyridazinethiones with benzhydrazide in refluxing n-butanol yields 7H-spiro[ d-nb.infonih.govnih.govtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes]. nih.govbohrium.comnih.govresearchgate.net This process creates a new, annulated triazole ring system fused to the pyridazine core of the spiro compound. The resulting triazole derivatives have been isolated and characterized using various physicochemical methods to confirm their structures. nih.govresearchgate.net

Spiro[cycloalkane]pyridazinones and Annulated Derivatives

Spiro[cycloalkane]pyridazinones serve as versatile starting materials for the synthesis of new, annulated heterocyclic systems. nih.govbohrium.comnih.govresearchgate.net A primary transformation is the thionation of the pyridazinone ring using reagents like phosphorus pentasulfide in refluxing toluene (B28343). nih.gov This reaction converts the amide function of the pyridazinone into a thioxo derivative. nih.gov

These pyridazinethiones are then used to construct other fused ring systems. For example, reaction with hydrazine (B178648) provides a 1-hydrazono intermediate. nih.govbohrium.comnih.gov Subsequent diazotization of this intermediate leads to the formation of spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazines], creating a novel tetrazole-pyridazine ring system. nih.govbohrium.comnih.gov This synthetic strategy has enabled the preparation of a variety of new N-heterocycles based on the spiro[cycloalkane] scaffold. nih.govresearchgate.net

Substituted Spiro Derivatives as Menin/MLL Protein Interaction Modulators

Substituted spiro derivatives have emerged as potent inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction, a key therapeutic target in certain types of acute leukemia. nih.govrcsb.org Structure-based drug design has led to the development of highly selective and orally bioavailable small molecule inhibitors featuring a spirocyclic moiety. nih.govrcsb.org

A prime example is the compound VTP50469, which incorporates a spirocyclic linker. nih.gov This inhibitor was optimized from earlier compounds to improve potency and drug-like properties. nih.gov VTP50469 binds to the MLL binding pocket on menin with high affinity, establishing key hydrogen bonds and a distinct pi-cation interaction. nih.gov

Research has shown that VTP50469 potently and selectively inhibits the proliferation of MLL-rearranged (MLL-r) leukemia cell lines. medchemexpress.comselleckchem.comtargetmol.com By blocking the menin-MLL interaction, VTP50469 displaces menin from chromatin, leading to the downregulation of MLL-fusion target genes, which in turn induces differentiation and apoptosis in leukemia cells. nih.govrcsb.org The potent anti-leukemia activity of VTP50469 has been demonstrated in various preclinical models, including patient-derived xenografts. nih.govrcsb.org

Table 2: In Vitro Activity of VTP50469 in MLL-Rearranged Leukemia Cell Lines medchemexpress.comtargetmol.com

Cell Line Type IC₅₀ (nM)
MOLM13 AML 13
MV4;11 AML 17
ML2 AML 16
RS4;11 ALL 25

Future Directions and Emerging Research Areas

Innovations in Spiro[4.6]undec-3-en-2-one Synthetic Methodologies

While specific, novel synthetic routes for this compound are not extensively documented, the synthesis of spiro compounds, in general, is a well-established field of organic chemistry. Future innovations are likely to focus on enhancing efficiency, stereoselectivity, and sustainability.

One promising avenue is the refinement of organocatalytic methods. The organocatalyzed Mannich coupling of cyclic carboxaldehydes has been demonstrated as a concise and simple route to prepare spirocyclic aminolactones, which can be further converted to pharmaceutically relevant spiro[4.5]cyclic and spiro[4.6]cyclic 3-aminopyrrolidines. researchgate.net Adapting such methodologies could lead to asymmetric syntheses of this compound derivatives.

Microwave-assisted organic synthesis (MAOS) represents another key area for innovation. Microwave irradiation has been successfully employed in the multicomponent synthesis of various spiro heterocycles, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov The application of microwave technology to the intramolecular aldol (B89426) condensation or Robinson annulation precursors of this compound could significantly streamline its production.

Furthermore, the development of novel catalytic systems, potentially involving transition metals or enzymatic catalysts, could offer new pathways with improved control over the spirocyclic core's stereochemistry. The exploration of tandem reactions, where multiple bond-forming events occur in a single pot, could also lead to more elegant and atom-economical syntheses.

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for its future development. While experimental spectroscopic data for this specific compound is limited, advanced analytical and computational techniques are expected to play a pivotal role.

Spectroscopic Analysis:

Detailed analysis using modern spectroscopic techniques will be essential. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, will be vital for unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. In a related compound, 1-(1-Phenyl-1,2,4-triazaspiro[4.6]undec-2-en-3-yl)ethanone, the spiro carbon (C-5) signal appeared at approximately 88.63 ppm in the 13C NMR spectrum. alaqsa.edu.ps This provides a valuable reference point for the expected chemical shift of the spiro carbon in this compound.

Infrared (IR) spectroscopy will be used to identify characteristic functional groups, particularly the α,β-unsaturated ketone moiety. Mass spectrometry (MS), especially high-resolution mass spectrometry (HRMS), will be crucial for confirming the molecular formula and studying fragmentation patterns.

Computational Modeling:

Density Functional Theory (DFT) calculations are becoming increasingly powerful for elucidating molecular properties. For a novel, complex spiro compound formed through dimerization, DFT calculations were used to analyze its structure and electronic properties, which were then correlated with its biological activity. mdpi.com Similar computational studies on this compound can provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's preferred conformation.

Electronic Structure: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its reactivity and electronic transitions.

Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Reaction Mechanisms: Modeling potential synthetic pathways to understand transition states and reaction energetics.

The following table summarizes predicted mass spectrometry data for this compound, illustrating the type of information that can be obtained from computational tools. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+165.12740135.2
[M+Na]+187.10934139.0
[M-H]-163.11284141.1
[M+NH4]+182.15394157.7
[M+K]+203.08328139.4

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase.

Exploration of Novel Non-Biological Applications

While much of the research on spiro compounds is driven by their biological activity, the unique three-dimensional structure of this compound makes it an interesting candidate for non-biological applications, particularly in materials science and catalysis.

Materials Science: The rigid, non-planar structure of spiro compounds can disrupt intermolecular packing, which can be advantageous in the design of amorphous materials with high glass transition temperatures. Spiro compounds have been utilized in the development of materials for organic light-emitting diodes (OLEDs) and optoelectronics. mdpi.com The incorporation of the this compound core into polymer backbones or as a component of functional dyes could lead to materials with novel photophysical properties.

Catalysis: The spirocyclic framework can serve as a scaffold for the development of chiral ligands for asymmetric catalysis. By introducing coordinating functional groups onto the cyclopentene (B43876) or cycloheptane (B1346806) rings, it may be possible to create ligands that form well-defined, chiral metal complexes. These complexes could then be employed in a variety of stereoselective transformations.

The following table outlines potential non-biological applications for spiro compounds, which could be explored for this compound.

Application AreaPotential Role of this compound
Materials Science Core structure for amorphous materials, component of functional dyes for OLEDs.
Catalysis Scaffold for the synthesis of chiral ligands for asymmetric metal catalysis.
Liquid Crystals Introduction of a non-coplanar spiro center can influence mesophase behavior.

Design of Next-Generation this compound Based Systems

The future of research on this compound will undoubtedly involve the design and synthesis of novel derivatives with tailored properties. The inherent three-dimensionality and conformational rigidity conferred by the spirocyclic core are attractive features in drug discovery and the design of functional molecules. mdpi.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound scaffold and evaluating the effects on a desired property (e.g., biological activity, material property), a structure-activity relationship can be established. This knowledge is crucial for rational design. For example, in the development of novel spiro derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors, a structure-based drug discovery approach was employed to generate various spiro scaffolds with improved properties. nih.gov

Functionalization Strategies: The cyclopentene and cycloheptane rings of this compound offer multiple sites for chemical modification. Key strategies for creating next-generation systems include:

Modification of the Ketone: The carbonyl group can be transformed into other functional groups, such as alcohols, amines, or heterocycles, to introduce new chemical properties and potential interaction sites.

Functionalization of the Alkene: The double bond in the cyclopentene ring can undergo a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, to introduce new stereocenters and functional groups.

Substitution on the Rings: Introducing substituents on the carbon atoms of either ring can modulate the steric and electronic properties of the molecule.

Annulation to Form Polycyclic Systems: The existing spirocyclic framework can be used as a starting point for the construction of more complex, fused-ring systems.

The following table provides examples of potential next-generation systems based on the this compound scaffold.

System TypeDesign RationalePotential Application
Heterocyclic Derivatives Replace the ketone with a nitrogen- or sulfur-containing heterocycle.Modulate biological activity, introduce new coordination sites for catalysis.
Functionalized Analogs Introduce hydroxyl, amino, or carboxylic acid groups onto the rings.Improve solubility, provide handles for further conjugation.
Polycyclic Spiro Compounds Fuse additional rings onto the existing framework.Create more complex and rigid structures for materials science or as molecular probes.

Q & A

Q. What are the primary synthetic routes for Spiro[4.6]undec-3-en-2-one, and how can yield optimization be systematically evaluated?

  • Methodological Answer : The synthesis of this compound often involves cyclization or catalytic hydrogenation of precursor ketones. For example, tricyclic analogues like tricyclo[6.2.1.04’11]undec-3-en-2-one have been synthesized via acid-catalyzed rearrangements, achieving yields of ~31% under reduced pressure (0.37 mm Hg) . To optimize yields, variables such as catalyst loading, reaction time, and temperature should be tested using a factorial design approach. Parallel monitoring via TLC or GC-MS can identify intermediate stability issues. Prioritize reproducibility by documenting solvent purity and atmospheric controls.

Q. How can researchers design a robust literature review strategy to identify gaps in this compound’s applications?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure searches in databases like PubMed and IEEE Xplore . For example:
  • Population: Spirocyclic ketones.
  • Intervention: Synthetic modifications (e.g., ring expansion).
  • Comparison: Analogues like tricyclo[6.2.1.04’11]undec-3-en-2-one.
  • Outcome: Reactivity in Diels-Alder reactions.
    Filter results by study type (e.g., experimental, computational) and prioritize systematic reviews for gap analysis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and conjugated alkene absorptions (~1620 cm⁻¹) .
  • NMR : Look for sp³ hybridized carbons (δ 1.2–2.5 ppm) and olefinic protons (δ 5.8 ppm, br s) .
  • UV-Vis : Monitor π→π* transitions (e.g., λmax 241 nm, ε 13,100) for conjugation analysis .
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from stereoelectronic effects or impurities. For instance, overlapping NMR signals in tricyclic ketones (e.g., δ 5.80 ppm for olefinic protons) may require advanced techniques like 2D-COSY or NOESY to assign stereochemistry . If IR data conflicts with expected carbonyl peaks, consider X-ray crystallography for unambiguous confirmation. Document solvent effects (e.g., CCl4 vs. CDCl3) and temperature-dependent shifts . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses if inconsistencies persist .

Q. What computational methods are suitable for predicting this compound’s reactivity in asymmetric catalysis?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and assess enantioselectivity. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G(d) level. Compare frontier molecular orbitals (HOMO-LUMO gaps) to evaluate nucleophilic/electrophilic sites. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and correlate with steric parameters (e.g., Tolman cone angles) .

Q. How should researchers design experiments to probe the mechanistic pathways of this compound in [4+2] cycloadditions?

  • Methodological Answer :
  • Step 1 : Conduct kinetic isotope effect (KIE) studies using deuterated dienophiles to distinguish concerted vs. stepwise mechanisms.
  • Step 2 : Use chiral auxiliaries or catalysts to track stereochemical outcomes (e.g., ee% via HPLC).
  • Step 3 : Perform trapping experiments with radical scavengers (e.g., TEMPO) to detect intermediates.
  • Step 4 : Compare experimental activation energies (ΔG‡) with DFT-computed values .

Q. What strategies mitigate reproducibility challenges in synthesizing this compound under varying laboratory conditions?

  • Methodological Answer :
  • Environmental Controls : Standardize humidity (<30%) and oxygen levels (e.g., glovebox for air-sensitive steps).
  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation steps .
  • Process Analytics : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression.
  • Data Logging : Use electronic lab notebooks (ELNs) to track batch-specific variables (e.g., solvent lot numbers) .

Data Analysis & Hypothesis Testing

Q. How can conflicting results in this compound’s bioactivity studies be systematically addressed?

  • Methodological Answer : Apply the PEO framework (Population, Exposure, Outcome) to isolate variables:
  • Population: Cell lines vs. in vivo models.
  • Exposure: Dosage ranges (IC50 discrepancies).
  • Outcome: Apoptosis markers vs. metabolic inhibition.
    Re-analyze raw data using multivariate statistics (e.g., PCA) to identify confounding factors. Replicate studies with blinded protocols to reduce bias .

Q. What statistical approaches are recommended for analyzing nonlinear relationships in this compound’s structure-activity data?

  • Methodological Answer : Use generalized additive models (GAMs) to capture nonlinear trends. For small datasets, apply Bayesian hierarchical modeling to account for uncertainty. Validate with cross-validation (k-fold) and report R² adjusted for overfitting. Open-source tools like R (ggplot2, brms) or Python (SciPy, PyMC3) are ideal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.